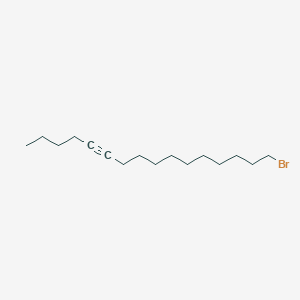
16-Bromohexadec-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Bromohexadec-5-yne: is an organic compound characterized by the presence of a bromine atom attached to a sixteen-carbon alkyne chain. This compound is notable for its unique structure, which includes both a bromine substituent and a triple bond, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Bromohexadec-5-yne typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂) to form the acetylide anion. This anion then undergoes nucleophilic substitution with a suitable alkyl halide, such as 1-bromohexadecane, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the preparation of the acetylide anion, its reaction with the alkyl halide, and subsequent purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 16-Bromohexadec-5-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Addition Reactions: The triple bond in the compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form dihalides or haloalkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia under mild conditions.
Addition Reactions: Often carried out using halogens or hydrogen halides in the presence of solvents like dichloromethane.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield various substituted alkynes.
Addition Reactions: Produce dihalides or haloalkenes.
Oxidation and Reduction Reactions: Result in carbonyl compounds or alkanes.
Applications De Recherche Scientifique
16-Bromohexadec-5-yne has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of
Propriétés
Numéro CAS |
105149-25-5 |
|---|---|
Formule moléculaire |
C16H29Br |
Poids moléculaire |
301.30 g/mol |
Nom IUPAC |
16-bromohexadec-5-yne |
InChI |
InChI=1S/C16H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-4,7-16H2,1H3 |
Clé InChI |
LCWLAZHKTKIEPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


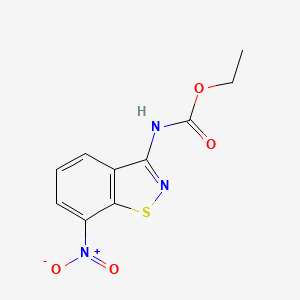
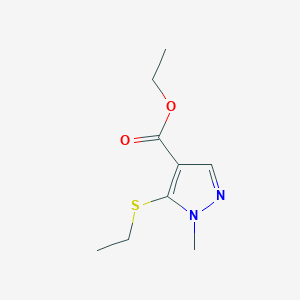
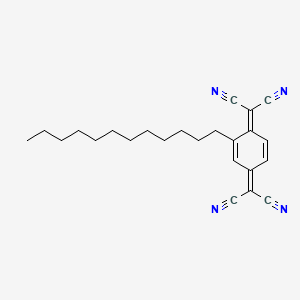
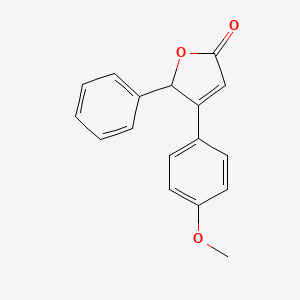
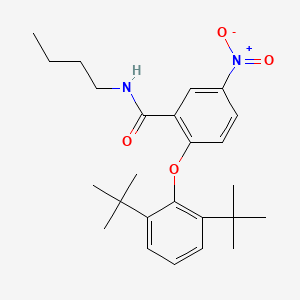
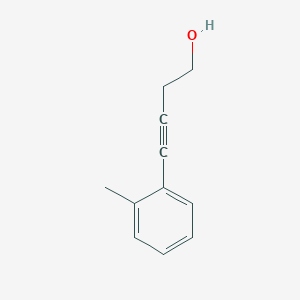
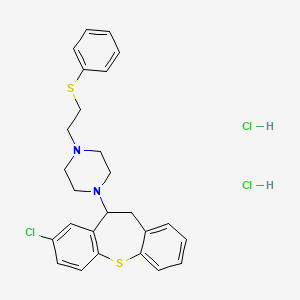
![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
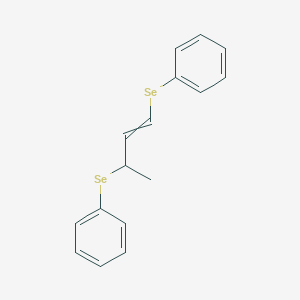
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
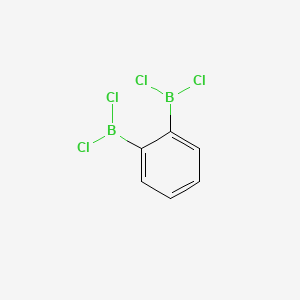
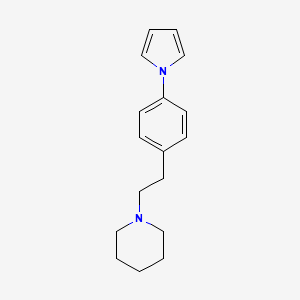
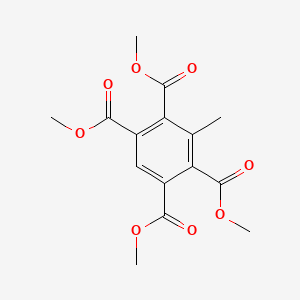
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
